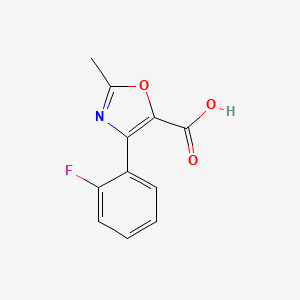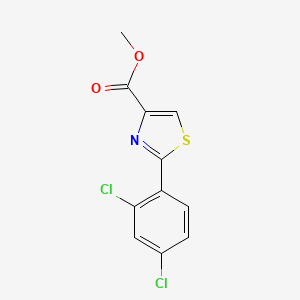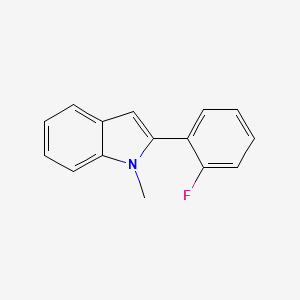dimethylsilane](/img/structure/B13680494.png)
[2-Bromo-1-(4-nitrophenyl)ethoxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane: is an organic compound with the molecular formula C14H22BrNO3Si. It is a derivative of silane, featuring a bromine atom, a nitrophenyl group, and a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azido derivatives.
Reduction: Formation of 2-amino-1-(4-nitrophenyl)ethoxy derivatives.
Oxidation: Formation of carbonyl-containing derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl dimethylsilyl group serves as a protecting group for alcohols in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms, facilitated by a catalyst .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane): Similar structure but with a fluorine atom instead of a nitro group.
2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane): Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane makes it particularly reactive in reduction reactions, allowing for the synthesis of amino derivatives. This distinguishes it from its analogs with different substituents, which may not undergo the same types of reactions or yield the same products.
Propriétés
Formule moléculaire |
C14H22BrNO3Si |
|---|---|
Poids moléculaire |
360.32 g/mol |
Nom IUPAC |
[2-bromo-1-(4-nitrophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-13(10-15)11-6-8-12(9-7-11)16(17)18/h6-9,13H,10H2,1-5H3 |
Clé InChI |
AUBOIRQSBPREOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)

